molecular formula C22H22N2O3S2 B2515399 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(methylthio)phenyl)benzamide CAS No. 920388-09-6

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(methylthio)phenyl)benzamide

Cat. No.: B2515399
CAS No.: 920388-09-6
M. Wt: 426.55
InChI Key: CCLBZWYFJAGICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(methylthio)phenyl)benzamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

One significant application of compounds related to 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(methylthio)phenyl)benzamide is as inhibitors of carbonic anhydrase (CA) isoenzymes. Studies have shown that aromatic sulfonamides and sulfamoyl derivatives exhibit nanomolar half maximal inhibitory concentrations (IC50) against various CA isoenzymes, such as hCA I, hCA II, hCA IV, and hCA XII. These compounds display varying affinities for different isoenzymes, which can be crucial in targeting specific isoforms for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).

Crystal Structure Analysis

Another aspect of scientific research involving these compounds includes crystal structure and molecular analysis. For instance, N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, has been characterized through crystal structure determination using X-ray and data measured at 100 K. This kind of analysis contributes to understanding the molecular geometry and potential interactions of these compounds, which is fundamental in drug design and material science (Etsè, Zaragoza, & Pirotte, 2019).

Polymer Synthesis and Applications

These compounds are also relevant in the synthesis of polymers. For example, chain-growth polycondensation has been utilized to synthesize well-defined aromatic polyamides using derivatives like phenyl 4-(4-octyloxybenzylamino)benzoate. Such developments have applications in creating new materials with specific properties for industrial and medical uses (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Antimicrobial Activity

Sulfanilamide derivatives, including those related to this compound, have been synthesized and studied for their antimicrobial properties. Research into these compounds includes their characterization and assessment of their antibacterial and antifungal activities, which is significant in the development of new antimicrobial agents (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).

Development of Novel Therapeutic Agents

Benzamide-4-sulfonamides, closely related to the queried compound, have been studied as effective inhibitors of human carbonic anhydrase isoforms. Their inhibitory action on certain isoforms highlights their potential as therapeutic agents in treating diseases where carbonic anhydrase isoenzymes play a role (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-24(16-17-6-4-3-5-7-17)29(26,27)21-14-8-18(9-15-21)22(25)23-19-10-12-20(28-2)13-11-19/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLBZWYFJAGICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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